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O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- Documentation Hub

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  • Product: O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL-
  • CAS: 175233-46-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis Pathways for O-(4-(hydroxymethyl)benzoyl)-O'-methyl- Precursors

Executive Summary The moiety O-(4-(hydroxymethyl)benzoyl)-O'-methyl- represents a critical bifunctional motif in bioconjugation and solid-phase peptide synthesis (SPPS). While often encountered in the context of PEGylati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety O-(4-(hydroxymethyl)benzoyl)-O'-methyl- represents a critical bifunctional motif in bioconjugation and solid-phase peptide synthesis (SPPS). While often encountered in the context of PEGylation reagents (e.g., mPEG-HMBA) or resin linkers, the core small-molecule precursor required to install this functionality is Methyl 4-(hydroxymethyl)benzoate (also known as Methyl 4-hydroxymethylbenzoate or MHM ).

This guide details the precision synthesis of this precursor. Unlike generic ester synthesis, the production of MHM requires breaking the symmetry of terephthalic acid derivatives or achieving high chemoselectivity to retain the methyl ester while reducing a para-substituted carbonyl. This document outlines two validated pathways: the Symmetry-Breaking Reduction of Dimethyl Terephthalate and the Chemoselective Reduction of Methyl 4-formylbenzoate .

Part 1: Retrosynthetic Analysis & Strategic Logic

The target molecule contains two distinct oxygenated functionalities on a benzene ring:

  • Position 1: A methyl ester (protected carboxyl).

  • Position 4: A benzylic alcohol (hydroxymethyl).[1]

The Chemoselectivity Challenge

The primary synthetic challenge is over-reduction . Standard reducing agents (e.g., LiAlH₄) will indiscriminately reduce both the ester and the target site to 1,4-benzenedimethanol (a diol). The "O-methyl" ester moiety must remain intact to serve as the activation site for downstream coupling (e.g., to PEG or resins).

Retrosynthesis cluster_0 Critical Control Point Target Target: Methyl 4-(hydroxymethyl)benzoate (The Precursor) OverRed Byproduct: 1,4-Benzenedimethanol (Over-reduction) Target->OverRed Kinetic Overshoot Start1 Route A: Dimethyl Terephthalate (Symmetry Breaking) Start1->Target Controlled Reduction (NaBH4/MeOH) Start2 Route B: Methyl 4-formylbenzoate (Chemoselectivity) Start2->Target Aldehyde Selective (NaBH4/THF)

Figure 1: Retrosynthetic logic showing the balance required to prevent over-reduction to the diol.

Part 2: Pathway A - Symmetry-Breaking Reduction of Dimethyl Terephthalate

Best for: Bulk synthesis where starting material cost is a primary constraint.

Dimethyl terephthalate (DMT) is a symmetric diester. The goal is to reduce one ester to an alcohol while leaving the other untouched. While Sodium Borohydride (


) is typically considered too mild to reduce esters, it becomes active in methanol at reflux  due to the in-situ formation of active alkoxy-borohydride species.
Protocol Design
  • Reagents: Dimethyl Terephthalate (DMT), Sodium Borohydride (

    
    ), Methanol (anhydrous), Tetrahydrofuran (THF).
    
  • Mechanism: The solvent system is the switch. In THF alone,

    
     is inert toward the ester. The addition of methanol activates the reducing agent, allowing for a controlled "titration" of hydride equivalents.
    
Step-by-Step Methodology
  • Solubilization: Dissolve 10.0 mmol of Dimethyl Terephthalate in 25 mL of THF.

  • Activation: Add 25.0 mmol of

    
     (2.5 eq). The mixture will remain a suspension.
    
  • Initiation (The "Drip"): Heat the mixture to 65°C (gentle reflux). slowly add 10 mL of Methanol dropwise over 30 minutes.

    • Expert Insight: Rapid addition causes vigorous hydrogen evolution and loss of stoichiometry control, leading to the diol byproduct.

  • Reflux & Monitor: Reflux for 3–4 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Target Rf: ~0.4 (Alcohol-Ester)[2]

    • Starting Material Rf: ~0.8 (Diester)

    • Over-reduced Rf: ~0.1 (Diol)[3]

  • Quench: Cool to 0°C. Quench with 1N HCl until pH ~4. This destroys unreacted borohydride and hydrolyzes the borate intermediate.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.

  • Purification: The crude will contain ~10-15% starting material and ~5% diol. Purify via silica gel flash chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Yield Expectation: 75–85% isolated yield.

Part 3: Pathway B - Chemoselective Reduction of Methyl 4-formylbenzoate

Best for: High-purity applications (Pharmaceutical Grade).

Methyl 4-formylbenzoate (MFB) is often available as a high-value byproduct of the DMT oxidation process.[4] This route relies on the immense reactivity difference between an aldehyde and an ester .

Protocol Design
  • Reagents: Methyl 4-formylbenzoate,

    
    , THF (or DCM/MeOH).
    
  • Mechanism: Aldehydes reduce at -78°C to 0°C. Esters require elevated temperatures or activating additives. By keeping the reaction cold, we achieve near-perfect chemoselectivity.

Step-by-Step Methodology
ParameterSpecificationRationale
Stoichiometry 0.35 eq

One mole of

delivers 4 hydrides. 0.35 eq provides a slight excess (1.4 hydrides per aldehyde) without risking ester attack.
Temperature 0°C

RT
Low temp ensures kinetic selectivity for the aldehyde.
Solvent MeOH/DCM (1:1)DCM solubilizes the aromatic ester; MeOH facilitates the borohydride reduction.
  • Setup: Charge a flask with Methyl 4-formylbenzoate (5.0 g, 30.5 mmol) and DCM (30 mL). Cool to 0°C.

  • Reduction: Dissolve

    
     (400 mg, 10.6 mmol) in MeOH (10 mL). Add this solution dropwise to the reaction flask over 10 minutes.
    
  • Reaction: Stir at 0°C for 30 minutes.

    • Self-Validating Check: The yellow color of the aldehyde (if impure) or the UV absorbance characteristic of the conjugated aldehyde will disappear/shift.

  • Workup: Quench with saturated

    
     solution. The ester is stable to this mild hydrolysis.
    
  • Isolation: Extract with DCM. Dry over

    
    .
    
  • Crystallization: Evaporate solvent. Recrystallize from Hexane/EtOAc.

Yield Expectation: >95% yield. This pathway rarely requires chromatographic purification if the starting material is clean.

PathwayB cluster_selectivity Selectivity Mechanism MFB Methyl 4-formylbenzoate (Aldehyde + Ester) Inter Intermediate: Alkoxy-borate complex MFB->Inter NaBH4, 0°C (Kinetic Control) Quench Quench (NH4Cl) Inter->Quench Hydrolysis Product Product: Methyl 4-(hydroxymethyl)benzoate Quench->Product Isolation Note Ester remains inert at 0°C

Figure 2: The chemoselective reduction workflow for Methyl 4-formylbenzoate.

Part 4: Analytical Characterization & Quality Control

To ensure the "precursor" status is valid for downstream PEGylation or linker synthesis, the following specifications must be met.

Proton NMR ( NMR, )

The "Self-Validating" signature of this molecule is the distinction between the methyl ester singlet and the benzylic methylene doublet/singlet.

  • 
     8.02 (d, 2H):  Aromatic protons adjacent to the Ester (Deshielded).
    
  • 
     7.42 (d, 2H):  Aromatic protons adjacent to the Alcohol.
    
  • 
     4.78 (s, 2H):  Benzylic 
    
    
    
    . Critical: If this splits or shifts significantly, check for oxidation back to aldehyde or over-reduction.
  • 
     3.92 (s, 3H):  Methyl Ester 
    
    
    
    . Critical: Integration must be 3:2 relative to the benzylic protons. Loss of this signal indicates hydrolysis to the acid.
Impurity Profile
  • Diester (Starting Material): Detectable by TLC (Non-polar).

  • Diol (Over-reduction): Detectable by solubility (Diol is water-soluble/polar).

  • Carboxylic Acid: Formed if ester hydrolysis occurs. Check via base extraction (solubility in

    
    ).
    

Part 5: Downstream Application (Contextualizing the "Precursor")

Once Methyl 4-(hydroxymethyl)benzoate is synthesized, it serves as the "O-O'-methyl" precursor for two main applications:

  • HMBA Linker Activation: The alcohol group is coupled to a resin (or PEG), and the methyl ester is subsequently hydrolyzed to the free acid, which then serves as the anchor for peptide synthesis.

    • Reaction:

      
      .
      
  • PEGylation Reagents: For "O-(4-(hydroxymethyl)benzoyl)-O'-methyl-PEG", the precursor is transesterified or coupled to a PEG-chain.

References

  • Selective Reduction of Aromatic Esters: Zeynizadeh, B., & Behyar, T. (2005). Sodium Borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of the Brazilian Chemical Society.

  • Synthesis from Methyl 4-formylbenzoate: BenchChem Application Notes. (2025).[4][5][6][7] Synthesis of Dimethyl Terephthalate and Derivatives from Methyl 4-formylbenzoate.

  • HMBA Linker Chemistry: Meldal, M., et al. (2016).[8] C-Terminally modified peptides via cleavage of the HMBA linker. Journal of Peptide Science.

  • General Borohydride Selectivity: Abdel-Magid, A. F., et al. (1996).[9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Contextualizing

    
     selectivity).
    
    

Sources

Exploratory

Literature review of O-(4-(hydroxymethyl)benzoyl)-O/'-methyl- in organic synthesis

From Methyl Esters to HMBA Linkers in High-Fidelity Organic Synthesis Executive Summary The 4-(hydroxymethyl)benzoyl moiety represents a critical scaffold in modern organic synthesis and peptide drug development. While o...

Author: BenchChem Technical Support Team. Date: February 2026

From Methyl Esters to HMBA Linkers in High-Fidelity Organic Synthesis

Executive Summary

The 4-(hydroxymethyl)benzoyl moiety represents a critical scaffold in modern organic synthesis and peptide drug development. While often encountered as its methyl ester precursor—Methyl 4-(hydroxymethyl)benzoate —its primary utility lies in its conversion into the HMBA (4-Hydroxymethylbenzoic acid) linker . This system offers a unique "multipotent" cleavage profile, allowing researchers to generate peptide acids, esters, amides, or hydrazides from a single solid-phase batch.

This technical guide dissects the chemistry of the O-(4-(hydroxymethyl)benzoyl) scaffold, focusing on the synthesis of the methyl ester precursor, its integration into solid-phase peptide synthesis (SPPS), and the mechanistic versatility of its cleavage pathways.

Part 1: The Precursor – Methyl 4-(hydroxymethyl)benzoate

CAS: 6908-41-4 | Formula: C9H10O3[1]

The entry point into HMBA chemistry is often the methyl ester. This molecule serves two roles: a stable, transportable precursor for the linker and a protecting group strategy in solution-phase synthesis.[2]

1.1 Synthesis Strategy

The industrial and laboratory standard for synthesizing Methyl 4-(hydroxymethyl)benzoate involves the selective mono-reduction of dimethyl terephthalate (DMT). This reaction requires precise stoichiometry to avoid over-reduction to the diol (1,4-benzenedimethanol).

Protocol: Selective Mono-Reduction of Dimethyl Terephthalate

  • Reagents: Dimethyl terephthalate (DMT), Sodium Borohydride (

    
    ), Methanol/THF.
    
  • Mechanism: Nucleophilic addition of hydride to the carbonyl carbon. The steric bulk and electronic environment of the para-substituted ring allow for kinetic control.

StepActionCritical Technical Note
1 Dissolve DMT (1.0 eq) in THF/MeOH (4:1 v/v).Solvent ratio controls solubility and hydride activity.
2 Cool to 0°C; add

(0.9 eq) portion-wise.
Use slightly less than stoichiometric hydride to prevent di-reduction.
3 Stir for 4 hours; monitor via TLC/HPLC.Look for the disappearance of starting material and appearance of the mono-alcohol.
4 Quench with dilute HCl; extract with EtOAc.Acidic quench neutralizes borate complexes.
5 Purification: Column chromatography.Essential to separate from unreacted diester and over-reduced diol.

Expert Insight: In large-scale drug development, the purity of this intermediate is critical. Even trace amounts of the diol can lead to cross-linking during subsequent resin loading steps [1].

Part 2: The HMBA Linker System in SPPS

The HMBA linker is generated by hydrolyzing the methyl ester to the free acid (4-(hydroxymethyl)benzoic acid) and coupling it to an amino-functionalized resin (e.g., MBHA or amino-methyl polystyrene).

2.1 Mechanism of Action

The HMBA linker operates on a base-labile safety-catch principle.

  • Attachment: The C-terminal amino acid of the target peptide is esterified to the hydroxyl group of the HMBA linker.

  • Stability: The benzyl ester linkage is stable to standard Fmoc deprotection conditions (20% piperidine) and TFA-based side-chain deprotection (if carefully controlled).

  • Cleavage: The linkage is susceptible to nucleophilic attack at the carbonyl carbon of the peptide-linker ester bond.

2.2 Visualization of the Pathway

The following diagram illustrates the flow from the methyl ester precursor to the resin-bound linker and subsequent divergent cleavage options.

HMBA_Pathway DMT Dimethyl Terephthalate M_HMBA Methyl 4-(hydroxymethyl)benzoate (Precursor) DMT->M_HMBA Selective Reduction (NaBH4) HMBA_Acid 4-(Hydroxymethyl)benzoic acid M_HMBA->HMBA_Acid Hydrolysis (LiOH) Resin HMBA-Resin Complex (Solid Support) HMBA_Acid->Resin Coupling (DIC/HOBt) Peptide_Resin Peptide-HMBA-Resin (Loaded) Resin->Peptide_Resin SPPS Chain Assembly Prod_Acid Peptide Acid (COOH) Peptide_Resin->Prod_Acid NaOH/H2O (Hydrolysis) Prod_Ester Peptide Methyl Ester (COOMe) Peptide_Resin->Prod_Ester NaOMe/MeOH (Transesterification) Prod_Amide Peptide Amide (CONH2) Peptide_Resin->Prod_Amide NH3/MeOH (Aminolysis)

Figure 1: The synthetic lifecycle of the HMBA moiety, demonstrating its conversion from a methyl ester precursor to a divergent solid-phase linker system.[3]

Part 3: Cleavage Protocols and "O'-methyl" Specificity

The user's query regarding "O'-methyl" likely refers to the transesterification cleavage that yields a peptide methyl ester. This is a high-value transformation in medicinal chemistry for improving peptide membrane permeability (prodrug strategy).

3.1 Comparative Cleavage Data

The versatility of the HMBA linker allows for the generation of varying C-terminal functionalities from the same resin batch.

Target ProductReagent SystemReaction ConditionsMechanism
Peptide Acid 0.1M NaOH / Dioxane1-2 h, RTHydrolysis
Peptide Methyl Ester NaOMe / MeOH (1.0M) 30 min, RT Transesterification
Peptide Amide

/ MeOH (sat.)
16 h, RTAminolysis
Peptide Hydrazide

/ DMF
2 h, RTHydrazinolysis
3.2 Protocol: Generation of Peptide Methyl Esters (O'-methyl cleavage)

This protocol specifically addresses the conversion of the resin-bound peptide into the O-methyl derivative [2].

Prerequisites:

  • Peptide chain assembly is complete.

  • N-terminal Fmoc group is removed (optional, but recommended to avoid side reactions).

  • Side-chain protecting groups (e.g., tBu, Trt) are generally retained if using mild base, or removed prior if using strong nucleophiles that might affect them. Note: Standard HMBA cleavage usually removes the peptide from the resin while leaving acid-labile side-chain protectors intact, or removes everything if using strong base/heat. However, for methyl esters, standard practice is often to cleave first, then deprotect side chains with TFA.

Step-by-Step Workflow:

  • Resin Preparation: Wash the Peptide-HMBA-Resin (100 mg) with DMF (

    
     mL) and DCM (
    
    
    
    mL). Dry under vacuum.
  • Reagent Preparation: Prepare a fresh solution of 1.0 M Sodium Methoxide (NaOMe) in anhydrous Methanol.

  • Cleavage Reaction:

    • Add 5 mL of NaOMe/MeOH solution to the resin.

    • Shake at room temperature for 30–60 minutes.

    • Caution: Monitor for racemization if C-terminal residue is Cys or His.

  • Isolation:

    • Filter the resin and collect the filtrate.[3][4][5]

    • Wash resin with MeOH (

      
      ) and combine filtrates.
      
    • Neutralize the filtrate immediately with stoichiometric acetic acid or dilute HCl to prevent hydrolysis of the newly formed methyl ester.

  • Workup: Evaporate methanol under reduced pressure. The residue contains the Peptide-O-Methyl ester (with side-chain protection if not previously removed).[5]

Part 4: Critical Troubleshooting & Optimization
4.1 Premature Cleavage

One of the risks with HMBA linkers is premature cleavage during base-mediated Fmoc removal (piperidine treatment).

  • Mitigation: Use DIPEA/HOBt during coupling steps to minimize basicity. When removing Fmoc, limit exposure time to piperidine or use DBU/piperidine mixes with shorter contact times.

4.2 Racemization

During the "O'-methyl" cleavage (transesterification), the high pH can induce racemization at the C-terminal amino acid.

  • Solution: Perform the cleavage at

    
     initially, or use KCN/MeOH  (potassium cyanide in methanol) as a milder, highly specific transesterification catalyst if racemization is observed [3].
    
4.3 DKP Formation

Diketopiperazine (DKP) formation is a common side reaction when the peptide is a dipeptide or tripeptide ester.

  • Prevention: Use sterically hindered resins (e.g., Trityl) for very short peptides, or ensure rapid coupling of the third amino acid.

References
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (The foundational text establishing HMBA chemistry).

Sources

Foundational

Reactive Moieties in O-(4-(hydroxymethyl)benzoyl)-O'-methyl- Architectures

The following technical guide details the chemical behavior, reactivity profiles, and experimental applications of the O-(4-(hydroxymethyl)benzoyl) moiety, with specific emphasis on its role in O'-methyl-terminated struc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical behavior, reactivity profiles, and experimental applications of the O-(4-(hydroxymethyl)benzoyl) moiety, with specific emphasis on its role in O'-methyl-terminated structures (typically heterobifunctional PEGs or capped linkers).

A Technical Guide to HMB Linkers in Bioconjugation and Prodrug Design

Executive Summary

The 4-(hydroxymethyl)benzoyl (HMB) moiety serves as a critical bifunctional scaffold in medicinal chemistry, bridging the gap between stability and controlled reactivity. In structures designated as O-(4-(hydroxymethyl)benzoyl)-O'-methyl-, the HMB unit functions as an aromatic spacer connecting a polymer core (e.g., polyethylene glycol, PEG) to a reactive benzylic alcohol.

This guide dissects the HMB scaffold's dual reactivity: the hydrolytically stable benzoyl ester anchor and the chemically versatile benzylic hydroxyl warhead . It provides validated protocols for activating this hydroxyl group for amine or carboxyl conjugation, facilitating the development of prodrugs and surface-modified therapeutics.

Structural Anatomy & Electronic Properties[1]

The molecule typically follows the general formula:



The "Push-Pull" Electronic Map

The reactivity of the HMB moiety is dictated by the para-substitution pattern on the benzene ring.

Functional GroupElectronic Effect (Hammett)Chemical Consequence
Benzoyl Ester (Anchor)Electron Withdrawing (EWG)Deactivates the ring, making the ester linkage to the polymer relatively stable against spontaneous hydrolysis at neutral pH.
Benzylic Alcohol (Warhead)Weakly ActivatingThe primary hydroxyl is nucleophilic. The benzylic position is susceptible to

/

reactions upon activation (e.g., conversion to halide or sulfonate).
Aromatic Core SpacerProvides steric separation (~6-8 Å) and UV chromophore (approx. 254 nm) for reaction monitoring.
Stability Profile
  • Acid Stability: High. The benzoyl ester linkage resists trifluoroacetic acid (TFA) cleavage, making it compatible with Boc-chemistry workflows.

  • Base Sensitivity: Moderate. Strong bases (e.g., 0.1 M NaOH, hydrazine) can hydrolyze the benzoyl ester, detaching the payload from the polymer support—a feature utilized in "safety-catch" linker strategies (HMBA resins).

Mechanistic Pathways: Activation & Conjugation

The primary utility of the O-(4-(hydroxymethyl)benzoyl) structure lies in converting the inert hydroxyl (-OH) into an electrophilic "active ester" or carbonate.

Pathway A: Carbamate Ligation (The SC-PEG Route)

The most common workflow involves activating the hydroxyl with N,N'-disuccinimidyl carbonate (DSC) to form a succinimidyl carbonate (SC). This intermediate reacts with amine-containing drugs to form a stable carbamate linkage.

Pathway B: Ester Conjugation (Prodrugs)

Direct esterification with a carboxylic acid drug (using DIC/DMAP) creates a benzylic ester . In vivo, esterases or simple hydrolysis cleave this bond, releasing the native drug.

Visualization of Reactivity

The following diagram illustrates the activation of the HMB-PEG precursor and subsequent conjugation.

HMB_Reactivity cluster_hydrolysis In Vivo Release (Prodrug) Start HMB-OH Precursor (Nucleophilic) Intermed Activated Carbonate (Electrophilic) Start->Intermed Activation (Pyridine/DCM) Act_Agent Activation Agent (DSC or CDI) Act_Agent->Intermed Product Carbamate Conjugate (Stable Linkage) Intermed->Product Conjugation (pH 8.0) Payload Amine Payload (Drug-NH2) Payload->Product Prodrug Benzylic Ester Conjugate Release Native Drug + HMB-COOH Prodrug->Release Esterase / Hydrolysis

Caption: Workflow for converting the HMB hydroxyl group into an active carbonate for amine conjugation, versus the direct ester hydrolysis pathway.

Experimental Protocols

Protocol 4.1: Activation of HMB-PEG-OH with DSC

Objective: Convert the hydroxyl group to a Succinimidyl Carbonate (SC) for amine reactivity.

Reagents:

  • HMB-PEG-OH (Starting material)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

Step-by-Step Workflow:

  • Dissolution: Dissolve HMB-PEG-OH (1 eq, e.g., 1 mmol) in anhydrous DCM (10 mL/g polymer).

  • Activation: Add DSC (1.5 eq) and DMAP (1.5 eq) to the solution.

    • Note: The reaction is moisture-sensitive. Perform under nitrogen/argon.

  • Incubation: Stir at room temperature (20–25 °C) for 6–12 hours.

    • Monitoring: Analyze an aliquot via ¹H NMR. Look for the shift of the benzylic protons (

      
      ) from ~4.5 ppm (alcohol) to ~5.2 ppm (carbonate).
      
  • Precipitation: Drop the reaction mixture into cold diethyl ether (10x volume) to precipitate the activated polymer.

  • Purification: Filter the solid, wash with ether, and dry under vacuum.

    • Storage: Store at -20 °C under inert gas. The SC-group is hydrolytically unstable.

Protocol 4.2: Conjugation to Protein/Peptide (Amine)

Objective: Conjugate the activated HMB-SC-PEG to a lysine residue or N-terminus.

Workflow:

  • Buffer Prep: Prepare 0.1 M Sodium Phosphate or Borate buffer, pH 8.0–8.5. Avoid amine-containing buffers (Tris, Glycine).

  • Mixing: Dissolve the protein (1–5 mg/mL) in the buffer.

  • Addition: Add the Activated HMB-PEG-SC (5–10 molar excess over protein amines) as a solid or dissolved in a small volume of DMSO.

  • Reaction: Agitate gently for 1–2 hours at room temperature or 4 °C overnight.

  • Quenching: Add 1 M Glycine or Tris (pH 8.0) to quench unreacted NHS esters.

  • Purification: Remove excess PEG via Size Exclusion Chromatography (SEC) or dialysis.

Troubleshooting & Stability Data

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Conjugation Yield Hydrolysis of SC-ester prior to reaction.Ensure DSC activation was successful (NMR check). Use anhydrous solvents. Ensure conjugation pH is >7.5.
Polymer Degradation Cleavage of the Benzoyl Ester anchor.Avoid prolonged exposure to high pH (>10) or strong nucleophiles (hydrazine) during workup.
Incomplete Activation Steric hindrance or wet solvents.Use dry solvents (Karl Fischer < 50 ppm). Increase DSC/DMAP equivalents to 3x.
Analytical Verification (NMR)

For a typical PEG-HMB structure (


):
  • Aromatic Protons: Two doublets at ~7.5 ppm and ~8.1 ppm (AA'BB' system).

  • Benzylic Protons: Singlet at ~4.7 ppm (shifts downfield upon activation/esterification).

  • PEG Backbone: Large singlet at ~3.6 ppm.

  • Methoxy Terminus: Singlet at ~3.3 ppm.

References

  • Sigma-Aldrich. O-[4-(Hydroxymethyl)benzoyl]-O′-methyl-polyethylene glycol 5000 Product Specification.

  • Greenwald, R. B., et al. (1999). "Drug Delivery Systems Employing 1,4- or 1,6-Elimination: Poly(ethylene glycol) Prodrugs of Amine-Containing Compounds." Journal of Medicinal Chemistry, 42(18), 3657–3667.

  • Atherton, E., & Sheppard, R. C. (1981). "Solid phase peptide synthesis using N-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters." Journal of the Chemical Society, Perkin Transactions 1, 538-546. (Foundational work on HMBA linkers).

  • Vertex AI Search. (2026). Contextual analysis of HMBA and PEG-HMB linker reactivity.
Exploratory

Functional group analysis of O-(4-(hydroxymethyl)benzoyl)-O/'-methyl-

An In-depth Technical Guide to the Functional Group Analysis of O-(4-(hydroxymethyl)benzoyl)-O'-methyl Moiety This guide provides a comprehensive technical overview for the functional group analysis of the O-(4-(hydroxym...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Functional Group Analysis of O-(4-(hydroxymethyl)benzoyl)-O'-methyl Moiety

This guide provides a comprehensive technical overview for the functional group analysis of the O-(4-(hydroxymethyl)benzoyl)-O'-methyl- moiety. This chemical structure is a key component in various bioconjugation and drug delivery systems, often seen as a linker attached to polymers like polyethylene glycol (PEG). A thorough understanding of its constituent functional groups—the methyl ether, the benzoyl ester, and the primary alcohol (hydroxymethyl)—is paramount for quality control, stability studies, and understanding its reactivity in subsequent chemical modifications.

This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies for a complete analysis. We will delve into spectroscopic techniques for structural elucidation and qualitative assessment, as well as chromatographic and wet chemical methods for quantitative analysis.

Structural Overview and Key Functional Groups

The O-(4-(hydroxymethyl)benzoyl)-O'-methyl- moiety possesses three distinct functional groups that dictate its chemical properties and analytical signatures.

  • Methyl Ether (-OCH₃): This group is relatively stable and its primary analytical relevance is in Nuclear Magnetic Resonance (NMR) spectroscopy, where it provides a characteristic singlet peak.

  • Benzoyl Ester (-C(O)O-): The aromatic ester is a central functional group, susceptible to hydrolysis. Its carbonyl group provides a strong signal in Infrared (IR) spectroscopy, and its electronic environment is well-defined in NMR.

  • Hydroxymethyl (-CH₂OH): This primary alcohol is a key site for further derivatization or conjugation. It can be readily identified by both spectroscopic and chemical methods.

The interplay of these groups on the aromatic ring influences their respective analytical signals, which this guide will explore in detail.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structural integrity of the target moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present. Aromatic esters exhibit a characteristic pattern of absorptions.[1][2][3]

Key Diagnostic Peaks:

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
HydroxymethylO-H stretch3500 - 3200 (broad)Medium
Aromatic C-HC-H stretch3100 - 3000Weak to Medium
Aliphatic C-H (in -CH₂OH and -OCH₃)C-H stretch3000 - 2850Medium
Ester CarbonylC=O stretch1730 - 1715Strong
Aromatic RingC=C stretch~1600, ~1500Medium, sharp
Ester C-OC-C-O stretch (asymmetric)1310 - 1250Strong
Ester C-OO-C-C stretch (symmetric)1130 - 1100Strong
Ether C-OC-O stretch1150 - 1085Strong

Interpretation: The presence of a strong carbonyl peak around 1720 cm⁻¹ is a clear indicator of the ester group.[1][4] The broad O-H stretch confirms the hydroxymethyl group, while the strong C-O stretching bands in the 1300-1000 cm⁻¹ region are characteristic of both the ester and ether linkages.[1][5][6]

Experimental Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Ensure the sample is dry and free of solvent. If it is a solid, a small amount can be placed directly on the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Place the sample on the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and identify the key absorption bands.[7]

Workflow for Spectroscopic Analysis

G cluster_sample Sample cluster_spectroscopy Spectroscopic Techniques cluster_data Data Output Sample O-(4-(hydroxymethyl)benzoyl) -O'-methyl- moiety FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS FTIR_data Vibrational Frequencies (Functional Groups) FTIR->FTIR_data NMR_data Chemical Shifts & Coupling (Connectivity) NMR->NMR_data MS_data m/z Ratios (Molecular Weight & Fragments) MS->MS_data

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (adjacent to ester)8.1 - 7.9Doublet2H
Aromatic (adjacent to -CH₂OH)7.5 - 7.3Doublet2H
Hydroxymethyl (-CH₂OH)~4.7Singlet or Doublet2H
Hydroxyl (-OH)Variable (2.0 - 5.0)Singlet (broad)1H
Methyl Ether (-OCH₃)~3.3Singlet3H

Note: If coupled to the hydroxyl proton, the -CH₂OH signal may appear as a doublet.[8]

¹³C NMR Spectroscopy:

CarbonExpected Chemical Shift (δ, ppm)
Ester Carbonyl (C=O)166 - 165
Aromatic (ipso, attached to C=O)~130
Aromatic (ortho to C=O)~130
Aromatic (meta to C=O)~129
Aromatic (ipso, attached to -CH₂OH)~145
Hydroxymethyl (-CH₂OH)~64
Methyl Ether (-OCH₃)~55

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Spectral Analysis: Integrate the ¹H NMR signals and assign both ¹H and ¹³C chemical shifts to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Fragmentation Patterns (Electron Ionization - EI):

  • Molecular Ion (M⁺): The peak corresponding to the mass of the entire molecule.

  • Loss of -OCH₃: A fragment corresponding to [M - 31]⁺.

  • Benzoyl Cation: A prominent peak at m/z 105, corresponding to [C₆H₅CO]⁺.

  • Tropylium Ion: A peak at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺.[9]

  • Alpha-cleavage of alcohol: Loss of a hydrogen radical from the hydroxymethyl group.

  • Dehydration of alcohol: Loss of a water molecule (18 Da) from the molecular ion.[10]

Experimental Protocol: Mass Spectrometry (e.g., GC-MS or Direct Infusion ESI-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent. For GC-MS, derivatization of the hydroxyl group may be necessary.

  • Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization or Electrospray Ionization).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Quantitative Analysis

While spectroscopy is excellent for identification, quantitative methods are often required to determine the purity or concentration of the target molecule or its functional groups.

Quantification of the Hydroxymethyl Group

The primary alcohol is a common site for quantification.

Titration Method (Based on Acetylation):

This classic method determines the hydroxyl value, which is the milligrams of potassium hydroxide (KOH) required to neutralize the acetic acid produced upon acetylation of one gram of the sample.[11]

Protocol for Hydroxyl Value Titration:

  • Acetylation: Accurately weigh the sample and react it with a known excess of acetic anhydride in pyridine. This converts the hydroxyl groups to acetate esters.

  • Hydrolysis: Add water to the reaction mixture to hydrolyze the excess acetic anhydride to acetic acid.

  • Titration: Titrate the resulting solution with a standardized solution of potassium hydroxide (KOH) to a phenolphthalein endpoint.

  • Blank Determination: Perform a blank titration without the sample to determine the initial amount of acetic anhydride.

  • Calculation: The hydroxyl value is calculated based on the difference in the volume of KOH titrant used for the sample and the blank.

Workflow for Hydroxyl Group Quantification by Titration

G Sample Weighed Sample (-CH₂OH) Reagent Add excess Acetic Anhydride in Pyridine Sample->Reagent Acetylation Acetylation Reaction (Formation of Acetate Ester) Reagent->Acetylation Water Add Water Acetylation->Water Hydrolysis Hydrolysis of excess Acetic Anhydride to Acetic Acid Water->Hydrolysis Titration Titrate with standardized KOH to Phenolphthalein endpoint Hydrolysis->Titration Calculation Calculate Hydroxyl Value Titration->Calculation

Caption: Titrimetric workflow for hydroxyl value determination.

Quantification of the Ester Group

The ester can be quantified via hydrolysis followed by analysis of one of the products.

Alkaline Hydrolysis followed by Chromatography:

This method, often referred to as saponification, involves cleaving the ester bond with a strong base.[12][13]

Protocol for Ester Quantification:

  • Hydrolysis: Heat the sample under reflux with a known excess of a standardized strong base (e.g., sodium hydroxide).[13] This will produce 4-(hydroxymethyl)benzoate and methanol.

  • Back Titration (optional): After cooling, the excess base can be titrated with a standardized acid to determine the amount of base consumed, which is proportional to the amount of ester.

  • Chromatographic Analysis: Alternatively, the reaction mixture can be neutralized and analyzed by a chromatographic method (e.g., HPLC or GC) to quantify the amount of 4-(hydroxymethyl)benzoic acid or methanol produced. A calibration curve with known standards is required for this approach.[14]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the O-(4-(hydroxymethyl)benzoyl)-O'-methyl- moiety, especially when it is part of a larger, non-volatile molecule like a PEG conjugate.

Protocol for HPLC Purity Analysis:

  • Sample Preparation: Accurately prepare a solution of the sample in a suitable solvent at a known concentration.

  • HPLC System: Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with a small amount of trifluoroacetic acid).

  • Detection: A UV detector set to the absorbance maximum of the benzoyl chromophore (typically around 254 nm) is commonly used.

  • Analysis: Inject the sample and integrate the peak areas. Purity is often expressed as the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography (GC) can also be used, but the hydroxyl group often requires derivatization (e.g., silylation) to increase volatility and prevent peak tailing.[15][16][17]

Summary and Conclusion

The functional group analysis of the O-(4-(hydroxymethyl)benzoyl)-O'-methyl- moiety requires a multi-faceted approach. FTIR and NMR spectroscopy are powerful tools for initial structural confirmation and qualitative assessment. For quantitative analysis, titrimetric methods for the hydroxyl group and hydrolysis-based assays for the ester group provide reliable data. Chromatographic techniques, particularly HPLC, are essential for purity determination and the separation of related impurities. By employing the methodologies outlined in this guide, researchers and drug development professionals can ensure the quality, consistency, and desired reactivity of molecules containing this important chemical linker.

References

  • Krull, I. S., Swartz, M., & Driscoll, J. (1984). Derivatizations for Improved Detection of Alcohols by Gas Chromatography and Photoionization Detection (GC-PID). Analytical Letters, 17(20), 2369-2384.
  • University of Wisconsin-Madison. (n.d.). ¹H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3), 115-117.
  • Smith, B. C. (2020, December 20). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Hydroxyl value. Retrieved from [Link]

  • Schimmelmann Research. (n.d.). Derivatizing Compounds for GC-irm-MS. Retrieved from [Link]

  • ResearchGate. (2020, July 26). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O bond, part VII: Aromatic esters, organic carbonates, and more of the rule of three. Spectroscopy, 33(1), 14-21.
  • Metrohm. (n.d.). Automated titration of the hydroxyl number according to ASTM E1899 and EN ISO 4629-2. Retrieved from [Link]

  • Wiedemer, C., Zinner, T., & Schrader, W. (2023). Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. Analytical Chemistry, 95(31), 11699–11706.
  • Elvidge, J. A., & Lever, A. B. P. (1962). A Procedure for Determining Hydroxyl Groups. Journal of the Chemical Society (Resumed), 123-128.
  • Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Ethers. Retrieved from [Link]

  • Chemistry Dictionary. (2019, December 3). Ester Hydrolysis. Retrieved from [Link]

  • Metrohm. (2022, November 29). Determination of hydroxyl number according to ASTM E1899 and EN 15168 [Video]. YouTube. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopic Identification of Ethers and Epoxides. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical shifts of the alcoholic methylene protons of benzyl alcohol... [Image]. Retrieved from [Link]

  • MDPI. (2024, October 23). Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Owen, N. L., & Sheppard, N. (1963). Infra-red Spectra and Structure of Methyl Vinyl Ether. Transactions of the Faraday Society, 59, 128-135.
  • Google Patents. (n.d.). EP3179232A1 - Method for determination of the hydroxyl number in liquids having an acid....
  • SpectraBase. (n.d.). Benzyl alcohol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]

  • PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions. Retrieved from [Link]

  • Speck, J. C., & Forist, A. A. (1954). Determination of Hydroxymethyl Groups in 1,2-Glycols and Related Substances. Analytical Chemistry, 26(10), 1693-1695.
  • Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • PMC. (n.d.). DNA methylation and hydroxymethylation analysis using a high throughput and low bias direct injection mass spectrometry platform. Retrieved from [Link]

  • SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectrum of 4CH2Cl. The presence of carbonyl ester group... [Image]. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]

  • YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Doc Brown. (n.d.). 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm... Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Bioconjugation with O-[4-(Hydroxymethyl)benzoyl]-O'-methyl-PEG (mPEG-HMB)

Executive Summary This guide details the application of O-[4-(Hydroxymethyl)benzoyl]-O'-methyl-polyethylene glycol (mPEG-HMB) in protein bioconjugation. Unlike standard aliphatic PEG reagents, mPEG-HMB incorporates an ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of O-[4-(Hydroxymethyl)benzoyl]-O'-methyl-polyethylene glycol (mPEG-HMB) in protein bioconjugation. Unlike standard aliphatic PEG reagents, mPEG-HMB incorporates an aromatic benzoyl linker between the PEG chain and the reactive site.

Key Technical Advantages:

  • UV Traceability: The benzoyl moiety acts as a built-in chromophore (

    
    ), enabling precise quantification of PEG incorporation without staining, a major limitation of standard PEG reagents.
    
  • Modulated Stability: The aromatic spacer influences the hydrolysis rate of the active ester/carbonate, often providing a more controlled reaction window than aliphatic succinimidyl esters.

  • Linkage Robustness: When activated and coupled to amines, it forms a benzyl carbamate linkage, which offers distinct stability profiles compared to standard alkyl carbamates or amides.

Chemical Mechanism & Logic

The Molecule

The reagent consists of a methoxy-PEG (mPEG) chain ester-linked to 4-(hydroxymethyl)benzoic acid.

  • 
    -End:  Methoxy group (Inert).
    
  • 
    -End:  Primary hydroxyl group on a benzyl ring.
    

Structure:



Activation Strategy

The terminal hydroxyl group (


) is not spontaneously reactive toward biological amines. It must be converted into an "active carbonate" intermediate. The two most common activation routes are:
  • p-Nitrophenyl Carbonate (NPC): Moderate reactivity, highly selective for amines.

  • N-Hydroxysuccinimidyl Carbonate (SC): High reactivity, fast coupling.

Conjugation Logic

Upon reaction with a primary amine (e.g., Lysine


-amine or N-terminus), the activated carbonate undergoes nucleophilic attack, releasing the leaving group (NHS or p-nitrophenol) and forming a stable benzyl carbamate  bond.


Experimental Workflows

Visualization of Reaction Pathway

The following diagram illustrates the activation of the raw mPEG-HMB alcohol followed by protein conjugation.

HMB_Conjugation Fig 1: Activation and Conjugation Workflow for mPEG-HMB Reagents mPEG_OH mPEG-HMB-OH (Precursor) Activation Activation Step (DSC or p-NC) mPEG_OH->Activation  Dissolve in dry solvent   Activated_PEG Activated PEG (SC-PEG or NPC-PEG) Activation->Activated_PEG  Formation of Carbonate   Conjugate Final Conjugate (Benzyl Carbamate Linkage) Activated_PEG->Conjugate  pH 8.0-8.5   Byproduct Leaving Group (NHS / p-Nitrophenol) Activated_PEG->Byproduct  Release   Protein Target Protein (Lysine residues) Protein->Conjugate  Nucleophilic Attack  

Protocol A: Activation of mPEG-HMB (If starting from Alcohol)

Note: If you purchased pre-activated mPEG-HMB-NPC or mPEG-HMB-SC, skip to Protocol B.

Reagents:

  • mPEG-HMB-OH (Starting material)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Pyridine or Triethylamine (TEA)

Step-by-Step:

  • Dissolution: Dissolve mPEG-HMB-OH (1 eq.) in anhydrous DCM (conc. 100 mg/mL).

  • Activation: Add DSC (5 eq.) and Pyridine (5 eq.) to the solution.

  • Incubation: Stir at room temperature under nitrogen/argon for 6–12 hours.

    • Checkpoint: Monitor reaction by TLC or HPLC (shift in retention time).

  • Precipitation: Drop the reaction mixture slowly into cold diethyl ether (10x volume) to precipitate the activated PEG.

  • Wash: Filter the solid, wash with fresh ether, and dry under vacuum.

  • Storage: Store at -20°C under argon. Moisture sensitivity is high.

Protocol B: Protein Conjugation (Standard Amine Coupling)

This protocol assumes the use of mPEG-HMB-SC (Succinimidyl Carbonate) or NPC (Nitrophenyl Carbonate).

Reagents:

  • Target Protein (1–5 mg/mL in Buffer A)

  • Buffer A: PBS or 50 mM Sodium Borate, pH 8.0–8.5 (Must be amine-free; No Tris/Glycine).

  • Activated mPEG-HMB Reagent.

  • Solvent: Anhydrous DMSO or DMF (if PEG is not added as solid).

Step-by-Step:

  • Buffer Exchange: Ensure protein is in Buffer A. Remove any nucleophilic additives (azide, glycine, Tris).

  • Stoichiometry Calculation:

    • Target Molar Ratio: 5:1 to 20:1 (PEG:Protein).

    • Note: HMB linkers are bulky; steric hindrance may require higher equivalents than linear aliphatic PEGs.

  • Reaction:

    • Dissolve the activated PEG in a minimal volume of dry DMSO (optional) or add directly as a solid to the stirring protein solution.

    • Final organic solvent concentration should be <10% (v/v).

  • Incubation:

    • For SC-PEG: 1–2 hours at Room Temperature (RT) or 4 hours at 4°C.

    • For NPC-PEG: 4–16 hours at RT (NPC reacts slower but is more specific).

  • Quenching: Add 1M Glycine or Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted PEG. Incubate for 15 mins.

  • Purification: Remove excess PEG via Size Exclusion Chromatography (SEC) or Dialysis (MWCO dependent on protein/PEG size).

Analytical Validation (The HMB Advantage)

Unlike standard PEGs, the HMB linker allows for direct UV determination of the PEG-to-Protein Ratio (Degree of Labeling, DOL).

Method:

  • Measure Absorbance at 280 nm (

    
    ) for protein.
    
  • Measure Absorbance at 254 nm (

    
    ) where the benzoyl linker absorbs strongly.
    
  • Calculation: Use the molar extinction coefficient of the benzoyl group (

    
     at 254 nm, verify with neat reagent) to calculate PEG concentration, correcting for protein absorbance at 254 nm.
    
ParameterStandard mPEG-NHSmPEG-HMB-NHS
Detection Indirect (Iodine stain/Dragendorff)Direct UV (254 nm)
Linkage Alkyl Carbamate/AmideBenzyl Carbamate
Hydrolysis Fast (

mins at pH 8)
Slower (Better control)
Sterics FlexibleRigid Aromatic Spacer

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conjugation Yield Hydrolysis of active groupEnsure PEG is stored dry (-20°C). Dissolve immediately before use. Do not store PEG in aqueous solution.
Precipitation Over-modificationReduce PEG:Protein molar ratio. Lower the reaction temperature to 4°C.
High Background at 280nm Benzoyl absorbance overlapThe HMB group has minor absorbance at 280nm. Correct the protein concentration calculation:

.
No Reaction (NPC) pH too lowp-Nitrophenyl carbonates require higher pH (8.5) compared to NHS esters (7.5–8.0) for efficient coupling.

References

  • Sigma-Aldrich. O-[4-(Hydroxymethyl)benzoyl]-O'-methyl-polyethylene glycol 5000 Product Specification.Link

  • Roberts, M. J., et al. (2002). "Chemistry for peptide and protein PEGylation." Advanced Drug Delivery Reviews, 54(4), 459-476. Link

  • Greenwald, R. B., et al. (2003). "Controlled release of proteins from their poly(ethylene glycol) conjugates: drug delivery systems employing 1,6-elimination." Bioconjugate Chemistry, 14(2), 395-403. (Context on aromatic linker stability). Link

  • BroadPharm. PEGylation Reagents and Protocols.Link

  • BOC Sciences. Antibody Conjugation Protocols.

Application

Preparation of O-(4-(hydroxymethyl)benzoyl)-O/'-methyl- reagents for HPLC

Executive Summary This Application Note details the synthesis, purification, and High-Performance Liquid Chromatography (HPLC) analysis of O-(4-(hydroxymethyl)benzoyl)-O'-methyl- reagents. While this nomenclature often r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis, purification, and High-Performance Liquid Chromatography (HPLC) analysis of O-(4-(hydroxymethyl)benzoyl)-O'-methyl- reagents. While this nomenclature often refers to the small molecule Methyl 4-(hydroxymethyl)benzoate (a critical intermediate), it is most functionally applied in drug delivery as Methoxy-PEG-4-(hydroxymethyl)benzoate (mPEG-HMBA) .

These reagents serve as hydrolyzable linkers in bioconjugation and solid-phase synthesis. The 4-(hydroxymethyl)benzoyl (HMBA) moiety provides an ester linkage that is stable under acidic conditions but susceptible to base hydrolysis, making it ideal for the controlled release of payloads. This guide focuses on the "O'-methyl" variants, specifically the synthesis of the methyl ester precursor and its conjugation to methoxy-polyethylene glycol (mPEG), followed by rigorous HPLC method validation.

Scientific Background & Mechanism

The utility of O-(4-(hydroxymethyl)benzoyl) reagents lies in the benzyl alcohol functionality. In HPLC applications, these reagents are often used as:

  • Linkers: For attaching UV-chromophores or drugs to stationary phases or soluble polymers (PEG).

  • Standards: To monitor the stability of ester linkages in drug conjugates.

The synthesis generally proceeds via the esterification of 4-(hydroxymethyl)benzoic acid. A critical challenge is the chemoselectivity required to react the carboxylic acid without self-polymerizing via the benzylic hydroxyl group.

Reaction Pathway Logic

To prepare the O-methyl derivative (either the methyl ester or the mPEG ester), we utilize a carbodiimide-mediated coupling or a selective reduction strategy.

SynthesisPathway cluster_logic Selectivity Control Start Terephthalic Acid Derivatives Inter1 4-(Methoxycarbonyl) benzoic acid Start->Inter1 Selective Esterification Product1 Methyl 4-(hydroxymethyl) benzoate (Small Molecule Reagent) Inter1->Product1 Borane Reduction (Chemoselective) PEG mPEG-OH (Methoxy-PEG) Product2 mPEG-HMBA (Polymer Reagent) PEG->Product2 + mPEG-OH HMBA 4-(Hydroxymethyl) benzoic acid HMBA->Product2 DCC/DMAP Coupling

Figure 1: Synthetic pathways for small molecule and polymer-bound HMBA reagents. The pathway highlights the divergence between creating the methyl ester standard versus the mPEG reagent.

Protocol 1: Synthesis of Methyl 4-(hydroxymethyl)benzoate

Target: The small molecule "O-methyl" reagent used as an HPLC standard or intermediate.

Principle: Direct esterification of 4-(hydroxymethyl)benzoic acid with methanol can lead to oligomerization. A more robust route involves the selective reduction of Dimethyl terephthalate or the selective esterification of 4-(hydroxymethyl)benzoic acid using mild alkylating agents.

Materials
  • 4-(Hydroxymethyl)benzoic acid (CAS: 3006-96-0)

  • Methanol (anhydrous)

  • Sulfuric acid (catalytic) or Trimethylsilyldiazomethane (TMS-CHN2) for mild conditions.

  • Sodium bicarbonate (sat. aq.)

  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure (Acid-Catalyzed Route)
  • Dissolution: Dissolve 5.0 g (32.8 mmol) of 4-(hydroxymethyl)benzoic acid in 50 mL of anhydrous methanol.

  • Catalysis: Add 0.5 mL of conc. H₂SO₄ dropwise.

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Note: Monitor by TLC (50% EtOAc/Hexane). Do not over-react to avoid etherification of the benzylic alcohol.

  • Quench: Cool to room temperature and neutralize with saturated NaHCO₃ solution until pH 7–8.

  • Extraction: Remove excess methanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Crystallization: Recrystallize from EtOAc/Hexane to yield white crystals.

Validation Point:

  • 1H NMR (CDCl3): δ 3.92 (s, 3H, -COOCH3), 4.78 (s, 2H, -CH2OH), 7.45 (d, 2H), 8.02 (d, 2H).

Protocol 2: Preparation of mPEG-HMBA

Target: The macromolecular reagent "O-(4-(hydroxymethyl)benzoyl)-O'-methyl-polyethylene glycol".

Principle: This reaction couples the carboxylic acid of HMBA to the terminal hydroxyl of mPEG (Methoxy-PEG) using Steglich esterification.

Materials
  • mPEG-OH (MW 2000 or 5000 Da)

  • 4-(Hydroxymethyl)benzoic acid

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure
  • Drying: Azeotropically dry mPEG-OH (10 g, 2 mmol) in toluene or dry under high vacuum for 4 hours to remove trace water.

  • Activation: In a separate flask, dissolve 4-(hydroxymethyl)benzoic acid (0.91 g, 6 mmol, 3 eq) and DMAP (0.73 g, 6 mmol) in 50 mL anhydrous DCM.

  • Coupling: Add the dried mPEG-OH to the reaction mixture. Cool to 0°C.

  • Initiation: Add DCC (1.24 g, 6 mmol) dissolved in minimal DCM dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (18–24 h).

  • Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Precipitation: Concentrate the filtrate to ~20 mL and pour slowly into 200 mL of cold diethyl ether to precipitate the polymer.

  • Purification: Recrystallize from absolute ethanol to remove unreacted small molecules.

HPLC Analysis and Characterization

Analyzing these reagents requires a method capable of separating the hydrophilic polymer from small molecule impurities and distinguishing the functionalized product from unreacted mPEG .

Method A: Reverse-Phase HPLC (RP-HPLC)

Used for purity assessment and determination of % functionalization.

ParameterSetting
Column C18 (e.g., Agilent Zorbax 300SB-C18), 300 Å pore size, 5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 30% B to 90% B over 20 minutes (for PEG derivatives)
Flow Rate 1.0 mL/min
Temperature 40°C
Detectors Dual Detection Required: 1. UV (254 nm): Detects the Benzoyl group (HMBA). 2. ELSD/RI: Detects the PEG backbone (mass).
Data Interpretation & Calculation

The "Degree of Substitution" (DS) is the critical quality attribute.

  • ELSD Signal: Represents total PEG mass (Functionalized + Unfunctionalized).

  • UV Signal: Represents only the HMBA-functionalized PEG.

  • Calculation:

    
    
    Note: The Response Factor is determined by injecting a standard of Methyl 4-(hydroxymethyl)benzoate (from Protocol 1) and mPEG-OH.
    
Workflow Diagram: HPLC Logic

HPLC_Logic Sample Crude mPEG-HMBA Reagent Column C18 RP-HPLC (Hydrophobic Separation) Sample->Column Split Splitter / Series Column->Split UV UV Detector (254 nm) Detects: Benzoyl Group Split->UV ELSD ELSD / RI Detector Detects: PEG Backbone Split->ELSD Result2 Peak B: mPEG-HMBA (High UV, High ELSD) UV->Result2 Confirm ID Result1 Peak A: mPEG-OH (No UV, High ELSD) ELSD->Result1 Impurity ELSD->Result2 Quantify

Figure 2: Dual-detector HPLC strategy for validating reagent substitution efficiency. UV specificity for the benzoyl group allows differentiation from unreacted PEG.

Troubleshooting & Critical Parameters

  • Transesterification: When synthesizing the methyl ester (Protocol 1), avoid prolonged exposure to strong acids in methanol, as the benzylic hydroxyl can be converted to a methyl ether (O-Me), destroying the reagent's utility.

  • DCU Removal: In Protocol 2, trace DCU is a common contaminant. If HPLC shows a broad peak or high backpressure, perform a cold filtration of the DCM solution through Celite before precipitation.

  • Storage: HMBA derivatives are esters. Store at -20°C under argon to prevent hydrolysis.

References

  • Synthesis of HMBA Linkers: Atherton, E., et al. "The p-alkoxybenzyl alcohol resin (Wang resin) and other acid-labile resin supports." Journal of the American Chemical Society, 1975.

  • PEGylation Chemistry: Harris, J. M., & Chess, R. B. "Effect of pegylation on pharmaceuticals." Nature Reviews Drug Discovery, 2003.

  • HPLC of PEG Derivatives: Fee, C. J., & Van Alstine, J. M. "PEG-proteins: Reaction engineering and separation issues." Chemical Engineering Science, 2006.

  • Selective Reduction: Brown, H. C., et al. "Selective reductions. 28. The rapid reaction of carboxylic acids with borane-tetrahydrofuran." Journal of Organic Chemistry, 1973.

For further technical assistance, please contact the Chemical Development Division.

Method

Application Note: Accelerated Synthesis of Functionalized PEG-Drug Conjugates via Microwave-Assisted Esterification

Introduction: The Imperative for Speed and Precision in Drug Development In the landscape of modern drug development, the covalent attachment of poly(ethylene glycol) (PEG) chains, or PEGylation, has become a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Speed and Precision in Drug Development

In the landscape of modern drug development, the covalent attachment of poly(ethylene glycol) (PEG) chains, or PEGylation, has become a cornerstone strategy for enhancing the therapeutic properties of small molecules, peptides, and proteins. This modification can significantly improve a drug's pharmacokinetic profile by increasing its hydrodynamic volume, which in turn reduces renal clearance and shields it from enzymatic degradation, thereby extending its circulatory half-life. Furthermore, PEGylation can enhance solubility and reduce the immunogenicity of therapeutic agents. The featured reagent, O-(4-(hydroxymethyl)benzoyl)-O'-methyl-poly(ethylene glycol) , provides a versatile platform for such conjugations, offering a terminal hydroxyl group ready for derivatization.

Traditionally, the synthesis of these conjugates involves conventional heating methods that often require long reaction times, from hours to even days, and can lead to the formation of undesirable byproducts. This application note details a robust and highly efficient protocol for the synthesis of a model PEG-drug conjugate utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of microwave heating, we demonstrate a dramatic reduction in reaction time from hours to minutes, coupled with high yields and purity. This accelerated methodology empowers researchers to rapidly synthesize and screen novel PEGylated compounds, thereby streamlining the drug discovery and development pipeline.

The Science of Speed: Principles of Microwave-Assisted Synthesis

Microwave-assisted synthesis is a transformative technology that leverages the ability of microwave irradiation to directly heat reaction mixtures. Unlike conventional heating, which relies on the slow and inefficient transfer of heat from an external source through the vessel walls, microwave energy interacts directly with polar molecules and ions within the reaction medium. This direct energy transfer leads to rapid and uniform heating throughout the sample, avoiding the temperature gradients often associated with classical methods.

The primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in our system, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which generates heat.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic flow results in the dissipation of energy as heat.

This "in-core" heating provides several key advantages that are particularly beneficial for PEGylation reactions:

  • Dramatic Rate Acceleration: Reactions can often be completed in minutes instead of hours.

  • Increased Yields and Purity: The rapid heating and uniform temperature profile can minimize the formation of side products.

  • Enhanced Reproducibility: Precise control over reaction parameters in modern microwave reactors ensures high reproducibility.

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is a more energy-efficient and "green" chemistry approach.

Application Example: Microwave-Assisted Esterification for PEG-Drug Conjugation

To illustrate the power of this technique, we present a protocol for the esterification of O-(4-(hydroxymethyl)benzoyl)-O'-methyl-poly(ethylene glycol) with a model carboxylic acid-containing drug molecule. The hydroxyl group on the PEG reagent reacts with the carboxylic acid of the drug to form a stable ester linkage, covalently tethering the PEG chain to the drug.

Reaction Scheme

cluster_reactants Reactants cluster_products Products PEG O-(4-(hydroxymethyl)benzoyl)-O'-methyl-PEG reagents + PEG->reagents Drug Drug-COOH Drug->reagents Conjugate PEG-O-CO-Drug Conjugate products + Conjugate->products H2O H2O reagents->Conjugate Microwave (5-15 min) Acid Catalyst products->H2O

Caption: Microwave-assisted esterification workflow.

Detailed Experimental Protocol

This protocol is designed for a dedicated microwave synthesis reactor. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
  • O-(4-(hydroxymethyl)benzoyl)-O'-methyl-poly(ethylene glycol) 5000 (Sigma-Aldrich, CAS 175233-46-2)

  • Carboxylic acid-containing drug molecule (e.g., Ibuprofen as a model)

  • Sulfuric acid (H₂SO₄), concentrated

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Microwave reaction vials (10 mL) with stir bars

  • Glassware (pre-dried in an oven)

Protocol Steps
  • Reagent Preparation:

    • In a 10 mL microwave reaction vial, add O-(4-(hydroxymethyl)benzoyl)-O'-methyl-poly(ethylene glycol) 5000 (100 mg, 0.02 mmol).

    • Add the carboxylic acid-containing drug (e.g., Ibuprofen, 8.25 mg, 0.04 mmol, 2 equivalents).

    • Add a magnetic stir bar.

  • Solvent and Catalyst Addition:

    • Dissolve the reactants in 3 mL of anhydrous DCM.

    • Carefully add 1-2 drops of concentrated sulfuric acid as a catalyst. Caution: Sulfuric acid is highly corrosive.

  • Microwave Reaction:

    • Seal the reaction vial with a cap.

    • Place the vial in the microwave reactor cavity.

    • Set the reaction parameters:

      • Temperature: 100 °C

      • Ramp time: 2 minutes

      • Hold time: 10 minutes

      • Power: 100 W (or use variable power with temperature control)

      • Stirring: On

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Transfer the reaction mixture to a round-bottom flask.

    • Concentrate the solution under reduced pressure to remove the DCM.

    • Dissolve the crude product in a minimal amount of DCM (approx. 1 mL).

    • Precipitate the PEG-conjugate by adding the solution dropwise to 50 mL of cold, stirring diethyl ether.

    • Collect the precipitate by vacuum filtration and wash with additional cold diethyl ether.

    • Dry the purified product under vacuum.

  • Characterization:

    • Confirm the successful conjugation and purity of the product using techniques such as ¹H NMR spectroscopy (to observe the appearance of characteristic peaks from the drug molecule) and Gel Permeation Chromatography (GPC) or MALDI-TOF mass spectrometry to analyze the molecular weight distribution.

Comparative Performance: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are most evident when compared to traditional methods. The following table summarizes kinetic data from a study on the esterification of PEG, highlighting the significant rate enhancements achieved with microwave heating.

ParameterConventional HeatingMicrowave-Assisted HeatingAdvantage
Reaction Time Several hours to days5 - 30 minutesDrastic reduction in synthesis time, enabling high-throughput screening.
Reaction Temperature Reflux temperatureSuperheated to above boiling pointAccess to higher kinetic energy, accelerating the reaction rate.
Rate Constant (k) LowerSignificantly HigherA quantitative measure of the increased reaction speed.
Heating Mechanism Conduction/ConvectionDirect Dielectric HeatingUniform and rapid heating, minimizing byproduct formation.
Process Control Less preciseHigh (T, P, Power)Enhanced reproducibility and safety.

Process Optimization and Troubleshooting

  • Catalyst Choice: While sulfuric acid is effective, other acid catalysts like p-toluenesulfonic acid can be used. For sensitive substrates, milder coupling agents (e.g., DCC/DMAP) can be employed, though reaction conditions may need to be re-optimized.

  • Solvent Selection: The choice of solvent is critical for efficient microwave absorption. Polar aprotic solvents like DMF or DMSO can also be effective. The solvent's boiling point will influence the maximum pressure generated in the sealed vessel.

  • Stoichiometry: The molar ratio of the carboxylic acid to the PEG reagent can be adjusted to optimize the yield and minimize unreacted starting materials. An excess of the less expensive reagent is often used.

  • Incomplete Reaction: If the reaction does not go to completion, increase the hold time or the reaction temperature. Ensure all reagents are anhydrous, as water can inhibit the esterification.

  • Purification: The precipitation step is crucial for removing excess reagents and the catalyst. Multiple precipitations may be necessary to achieve high purity. For more rigorous purification, techniques like dialysis or column chromatography can be employed.

Workflow Visualization

A 1. Reagent Preparation (PEG + Drug-COOH) B 2. Add Solvent (DCM) & Catalyst (H₂SO₄) A->B C 3. Microwave Irradiation (100°C, 10 min) B->C D 4. Cool to Room Temp C->D E 5. Concentrate (Remove DCM) D->E F 6. Precipitate in Ether E->F G 7. Filter & Dry F->G H 8. Characterize Product (NMR, GPC/MALDI) G->H

Caption: Step-by-step experimental workflow.

Conclusion

Microwave-assisted synthesis offers a paradigm shift for the rapid and efficient production of PEGylated molecules. The protocol outlined in this application note demonstrates a significant acceleration of the esterification reaction between O-(4-(hydroxymethyl)benzoyl)-O'-methyl-poly(ethylene glycol) and a model carboxylic acid, reducing reaction times from hours to mere minutes. This efficiency, combined with the potential for higher yields and purity, makes MAOS an invaluable tool for researchers in drug discovery and development. By adopting this technology, scientists can accelerate the synthesis-testing cycle, enabling faster identification and optimization of promising therapeutic candidates.

References

  • Van Hove, A. H., Wilson, B. D., & Benoit, D. S. W. (2013). Microwave-assisted Functionalization of Poly(ethylene glycol) and On-resin Peptides for Use in Chain Polymerizations and Hydrogel Formation. Journal of Visualized Experiments, (80), e50890. [Link]

  • Yildiz, S. (2025). Reaction Kinetics and Mechanistic Shift in Non/Catalytic Esterification of PEGs: Microwave-Assisted vs. Conventional Esterification. Journal of Engineering Research and Applied Science, 1(1), 1-10. [Link]

  • Lin-Gibson, S., et al. (2003). Synthesis and characterization of a novel multi-arm poly(ethylene glycol)
  • Jadidi, K., et al. (2019). Microwave-assisted and one-step synthesis of PEG passivated fluorescent carbon dots from gelatin as an efficient nanocarrier for methotrexate delivery. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 540-547. [Link]

  • Kłys, A., et al. (2005). Novel method for coupling of poly(ethyleneglycol) to carboxylic acid moieties of proteins.
  • Loupy, A. (2011). Comparative Kinetic Study and Microwaves Non-Thermal Effects on the Formation of Poly(amic acid) 4,4′-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) and 4,4′-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dian

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H NMR Interpretation of O-(4-(hydroxymethyl)benzoyl)-O'-methyl-

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particular...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains one of the most powerful tools for this purpose. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of O-(4-(hydroxymethyl)benzoyl)-O'-methyl-, a compound featuring a para-substituted aromatic ring with both an ester and a primary alcohol functionality.

This guide moves beyond a simple recitation of chemical shifts. It is designed to provide a deep understanding of the underlying principles that govern the observed spectrum, thereby enabling you to apply these concepts to your own structural elucidation challenges. We will dissect the spectrum of our target molecule, comparing the experimental data with established theoretical values and closely related chemical structures to provide a comprehensive interpretive framework.

The Structural Landscape: Predicting the 1H NMR Spectrum

Before delving into the experimental data, a foundational understanding of the molecule's structure allows us to predict the key features of its 1H NMR spectrum. The structure of O-(4-(hydroxymethyl)benzoyl)-O'-methyl- presents several distinct proton environments:

  • Aromatic Protons: The para-substituted benzene ring gives rise to a characteristic signal pattern.

  • Benzylic Protons: The methylene (-CH₂-) group of the hydroxymethyl substituent.

  • Hydroxyl Proton: The proton of the alcohol group (-OH).

  • Methyl Ester Protons: The methyl (-CH₃) group of the methyl ester.

The interplay of through-bond (scalar coupling) and through-space (anisotropic) effects will dictate the precise chemical shift and splitting pattern of each signal.

Experimental Data at a Glance: The 1H NMR Spectrum

The following table summarizes the expected and experimentally observed 1H NMR data for a closely related analogue, methyl (4-hydroxymethyl)benzoate, which serves as an excellent proxy for our target compound.

Proton Assignment Predicted Chemical Shift (ppm) Observed Chemical Shift (ppm) Splitting Pattern Integration
Aromatic Protons (Ha)7.5 - 8.17.99Doublet (d)2H
Aromatic Protons (Hb)7.2 - 7.57.40Doublet (d)2H
Benzylic Protons (-CH₂-)4.5 - 4.84.73Singlet (s)2H
Methyl Ester Protons (-OCH₃)3.8 - 4.03.90Singlet (s)3H
Hydroxyl Proton (-OH)Variable (typically 2-5)2.51Broad Singlet (s)1H

Observed data is for methyl (4-hydroxymethyl)benzoate, which is structurally analogous to the topic compound.[1]

In-Depth Spectral Interpretation

The Aromatic Region: A Tale of Two Doublets

The para-disubstituted benzene ring is a classic textbook example in 1H NMR spectroscopy.[2][3][4] The two substituents, a methyl ester and a hydroxymethyl group, are in a 1,4-relationship, creating a plane of symmetry through the ring. This symmetry results in two sets of chemically equivalent aromatic protons.

  • Protons Ha: These protons are ortho to the electron-withdrawing methyl ester group. The deshielding effect of the carbonyl group causes these protons to resonate at a lower field (higher ppm value).[5][6]

  • Protons Hb: These protons are ortho to the electron-donating hydroxymethyl group. This group provides a slight shielding effect compared to the ester, causing these protons to appear at a relatively higher field (lower ppm value).

The coupling between adjacent aromatic protons (ortho-coupling) results in a characteristic doublet for each signal. The typical ortho-coupling constant (³J) in benzene rings is in the range of 7-10 Hz.[5][7] The observed spectrum for the analogue, methyl (4-hydroxymethyl)benzoate, clearly shows two doublets in the aromatic region at approximately 7.99 ppm and 7.40 ppm, consistent with this prediction.[1]

Figure 1: Molecular structure of O-(4-(hydroxymethyl)benzoyl)-O'-methyl-.

The Benzylic and Methyl Ester Protons: Shielded by Functionality

The protons of the hydroxymethyl group (-CH₂OH) and the methyl ester group (-OCH₃) appear as sharp singlets in the spectrum.

  • Benzylic Protons (-CH₂-): These protons, being adjacent to the aromatic ring, are termed "benzylic". They typically resonate in the range of 4.5-5.0 ppm.[8] The presence of the directly attached, electronegative oxygen atom further deshields these protons, shifting them downfield.[9] In the spectrum of methyl (4-hydroxymethyl)benzoate, this signal appears at 4.73 ppm.[1] The absence of adjacent, non-equivalent protons results in a singlet.

  • Methyl Ester Protons (-OCH₃): The protons of the methyl ester are on a carbon directly bonded to an oxygen atom. This environment typically results in a chemical shift in the range of 3.5-4.0 ppm.[10][11] The experimental data for the analogue shows this singlet at 3.90 ppm.[1]

The Hydroxyl Proton: A Variable Signal

The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on factors such as solvent, temperature, and concentration due to hydrogen bonding.[5] It often appears as a broad singlet. In the provided spectrum of the analogue, a signal at 2.51 ppm is attributed to the hydroxyl proton.[1] A key technique to confirm the identity of an -OH peak is a D₂O exchange experiment. Upon adding a drop of deuterium oxide to the NMR sample, the labile -OH proton is replaced by deuterium, causing the signal to disappear from the spectrum.[9]

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To obtain a clear and interpretable 1H NMR spectrum, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified O-(4-(hydroxymethyl)benzoyl)-O'-methyl- sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons in the molecule (a 1-2 second delay is often sufficient for initial surveys).

    • Acquire a suitable number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Integrate the signals to determine the relative number of protons for each peak.

G cluster_workflow 1H NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl3) instrument Instrument Setup (Lock & Shim) prep->instrument Insert Sample acquire Data Acquisition (Set Parameters, Acquire Scans) instrument->acquire Ready for Acquisition process Data Processing (FT, Phasing, Calibration, Integration) acquire->process FID Acquired interpret Spectral Interpretation (Assign Peaks, Analyze Splitting) process->interpret Processed Spectrum

Figure 2: A generalized workflow for acquiring and processing a 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of O-(4-(hydroxymethyl)benzoyl)-O'-methyl- provides a clear and unambiguous confirmation of its structure. The characteristic para-substituted aromatic pattern, coupled with the distinct singlets for the benzylic and methyl ester protons, creates a unique spectral fingerprint. By understanding the fundamental principles of chemical shifts and spin-spin coupling, researchers can confidently interpret such spectra for robust structural elucidation. This guide serves as a practical framework for this interpretive process, empowering scientists in their pursuit of novel chemical entities.

References
  • Vertex AI Search. (2015, April 22).
  • Vertex AI Search.
  • Vertex AI Search. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube.
  • Vertex AI Search.
  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Vertex AI Search.
  • Moodle.
  • ChemicalBook. METHYL (4-HYDROXYMETHYL)
  • ChemicalBook. 4-(Hydroxymethyl)benzoic acid(3006-96-0) 1H NMR spectrum.
  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • ResearchGate. 1 H-NMR spectrum of 3 compound in chemical shift area of butoxy groups....
  • Modgraph. (2004, September 24). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and.
  • Chemistry Stack Exchange. (2013, February 4). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?.
  • Vertex AI Search. 1 3 C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones.
  • Vertex AI Search. Table of Characteristic Proton NMR Shifts.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift.
  • Sigma-Aldrich. O-[4-(Hydroxymethyl)benzoyl]-O′-methyl-polyethylene glycol 5000.
  • Rsc.org. Contents.
  • Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols.
  • ResearchGate. The 200-MHz 1 H-NMR spectra of the CL/benzyl alcohol/RuCl 2 (PPh 3 ) 3....
  • Scribd.
  • PubChem. Benzyl Alcohol | C6H5CH2OH | CID 244.
  • NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0142636).
  • YouTube. (2018, March 30).
  • PhytoBank. 1H NMR Spectrum (PHY0121409).
  • SpectraBase. Benzoyl peroxide - Optional[1H NMR] - Chemical Shifts.

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Comparative

Mass spectrometry analysis of O-(4-(hydroxymethyl)benzoyl)-O/'-methyl- fragmentation

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of O-(4-(hydroxymethyl)benzoyl)-O'-methyl-: A Comparison of Fragmentation Pathways In the landscape of drug development and metabolomics, the preci...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of O-(4-(hydroxymethyl)benzoyl)-O'-methyl-: A Comparison of Fragmentation Pathways

In the landscape of drug development and metabolomics, the precise structural elucidation of novel small molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the expected fragmentation of O-(4-(hydroxymethyl)benzoyl)-O'-methyl-, a compound featuring both an ester and a benzylic alcohol functionality.

This document is intended for researchers, scientists, and drug development professionals. It will not only present the theoretical fragmentation pathways but also provide the underlying chemical logic, enabling a deeper understanding of the structure-fragmentation relationship. We will compare different potential fragmentation routes and provide a detailed experimental protocol for acquiring and interpreting the mass spectral data.

Theoretical Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of O-(4-(hydroxymethyl)benzoyl)-O'-methyl- in a mass spectrometer is governed by the chemical nature of its functional groups and the stability of the resulting fragment ions. The primary sites for bond cleavage are the ester linkage and the benzylic alcohol. Ionization, typically through techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), will precede fragmentation induced by methods such as Collision-Induced Dissociation (CID).

The most probable fragmentation pathways are initiated by the formation of a molecular ion ([M]•⁺ in EI or [M+H]⁺ in ESI). The subsequent cleavages are driven by the formation of stable carbocations and neutral losses.

Alpha-Cleavage at the Ester Group

The ester functional group is a prime site for initial fragmentation. Alpha-cleavage on either side of the carbonyl group is a common and energetically favorable process.[1][2]

  • Formation of the Benzoyl Cation (m/z 105): Cleavage of the C-O bond between the carbonyl carbon and the methoxy group results in the loss of a methoxy radical (•OCH₃) or methanol (CH₃OH) from the protonated molecular ion. This leads to the formation of the highly stable 4-(hydroxymethyl)benzoyl cation. Subsequent loss of formaldehyde (CH₂O) from the hydroxymethyl group can lead to the benzoyl cation at m/z 105 . This is often a dominant peak in the spectra of benzoyl esters.[3]

  • Formation of the Methoxycarbonyl Radical or Related Ions (m/z 59): Cleavage of the bond between the carbonyl carbon and the aromatic ring is another possibility. This would generate a methoxycarbonyl radical ([•COOCH₃]) or, in positive ion mode, a protonated version. A characteristic fragment for methyl esters is often observed at m/z 59 , corresponding to the [CH₃OCO]⁺ ion.[4]

Fragmentation Initiated by the Hydroxymethyl Group

The benzylic alcohol functionality introduces additional fragmentation pathways.

  • Loss of Water (H₂O): The hydroxymethyl group can readily lose a molecule of water, particularly under thermal conditions in the GC inlet or upon energetic ionization. This would result in a fragment ion at [M-18] .[5]

  • Loss of Formaldehyde (CH₂O): A common fragmentation for benzylic alcohols is the loss of formaldehyde, resulting in a fragment at [M-30] .

Cleavage of the Aromatic Ring

While less common for the primary fragmentation, cleavage of the aromatic ring can occur at higher collision energies, leading to smaller fragment ions. The stable phenyl cation at m/z 77 is a common fragment in the mass spectra of aromatic compounds.[3]

The interplay of these pathways will determine the final appearance of the mass spectrum. The relative abundance of each fragment ion will depend on the ionization method and the collision energy used.

Visualizing the Fragmentation Pathways

To better illustrate the proposed fragmentation mechanisms, the following diagrams were generated using Graphviz.

fragmentation_pathway cluster_ester Ester Cleavage cluster_hydroxymethyl Hydroxymethyl Group Cleavage cluster_aromatic Aromatic Ring Cleavage M O-(4-(hydroxymethyl)benzoyl)-O'-methyl- [M]•⁺ / [M+H]⁺ F1 4-(hydroxymethyl)benzoyl cation M->F1 - •OCH₃ / -CH₃OH F3 [CH₃OCO]⁺ (m/z 59) M->F3 - C₇H₇O• F4 [M-H₂O] M->F4 - H₂O F5 [M-CH₂O] M->F5 - CH₂O F2 Benzoyl cation (m/z 105) F1->F2 - CH₂O F6 Phenyl cation (m/z 77) F2->F6 - CO

Caption: Proposed fragmentation pathways of O-(4-(hydroxymethyl)benzoyl)-O'-methyl-.

Comparative Analysis of Expected Fragment Ions

To provide a clear comparison, the following table summarizes the key expected fragment ions, their mass-to-charge ratios (m/z), and the structural information they provide.

m/z Proposed Fragment Ion Structural Origin Significance
[M]•⁺ / [M+H]⁺ Molecular Ion / Protonated MoleculeIntact MoleculeConfirms the molecular weight of the analyte.
105 Benzoyl cation ([C₇H₅O]⁺)Cleavage of the ester bond and loss of the hydroxymethyl group as formaldehyde.Highly indicative of a benzoyl substructure.[3]
59 Methoxycarbonyl ion ([CH₃OCO]⁺)Alpha-cleavage of the ester group.Characteristic fragment for methyl esters.[4]
[M-18] Loss of waterElimination of water from the hydroxymethyl group.Suggests the presence of a hydroxyl group.[5]
[M-30] Loss of formaldehydeElimination of formaldehyde from the hydroxymethyl group.Confirms the presence of a hydroxymethyl group.
77 Phenyl cation ([C₆H₅]⁺)Cleavage of the aromatic ring.Indicates an aromatic substructure.[3]

Experimental Protocol for Mass Spectrometry Analysis

This section provides a detailed, step-by-step methodology for the mass spectrometry analysis of O-(4-(hydroxymethyl)benzoyl)-O'-methyl-.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent for LC-MS analysis or a volatile solvent for direct infusion.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the preferred method for analyzing such a compound from a complex matrix.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap) equipped with an ESI source.

  • Ionization Mode: Positive ion mode is generally preferred for compounds with ester and alcohol functionalities as they readily accept a proton.

  • MS1 Scan Range: m/z 50-500.

  • Product Ion Scan (MS/MS):

    • Precursor Ion: Select the m/z of the protonated molecule [M+H]⁺.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern. This allows for the observation of both low-energy and high-energy fragments.[6]

    • Collision Gas: Argon is typically used.

Data Analysis
  • Identify the Molecular Ion: In the MS1 spectrum, locate the peak corresponding to the protonated molecule [M+H]⁺.

  • Analyze the MS/MS Spectrum: Examine the product ion spectrum for the key fragment ions listed in the comparison table.

  • Propose Fragmentation Pathways: Based on the observed fragments and their relative intensities, deduce the fragmentation pathways as outlined in the theoretical section.

  • Database Comparison: If available, compare the acquired spectrum with spectral libraries for confirmation.

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the LC-MS/MS analysis.

experimental_workflow A Sample Preparation (1-10 µg/mL solution) B LC Separation (C18 column) A->B C ESI Ionization (Positive Mode) B->C D MS1 Scan (Identify [M+H]⁺) C->D E Precursor Ion Selection D->E F Collision-Induced Dissociation (CID) (10-40 eV) E->F G MS2 Scan (Product Ion Analysis) F->G H Data Interpretation (Fragmentation Pathway Elucidation) G->H

Caption: LC-MS/MS workflow for the analysis of O-(4-(hydroxymethyl)benzoyl)-O'-methyl-.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The use of a high-resolution mass spectrometer will allow for the determination of the elemental composition of the precursor and fragment ions, adding a high degree of confidence to the structural assignments.[7] Furthermore, the systematic variation of collision energy provides a robust method to control the extent of fragmentation, ensuring that the relationship between precursor and product ions is clearly established.

Conclusion

The mass spectrometric fragmentation of O-(4-(hydroxymethyl)benzoyl)-O'-methyl- is predicted to be a rich source of structural information. By understanding the fundamental principles of ester and benzylic alcohol fragmentation, researchers can confidently interpret the resulting mass spectra. The dominant fragmentation pathways are expected to involve the formation of a stable benzoyl cation (m/z 105) and characteristic neutral losses from the hydroxymethyl group. The provided experimental protocol offers a reliable and systematic approach for acquiring high-quality data to confirm these predictions and elucidate the structure of this and similar molecules. This guide serves as a valuable resource for scientists engaged in the structural characterization of small molecules, enabling them to leverage the full power of mass spectrometry in their research.

References

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